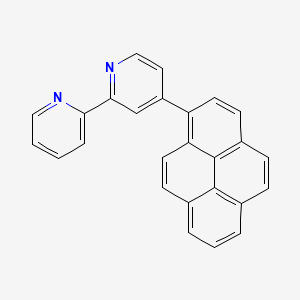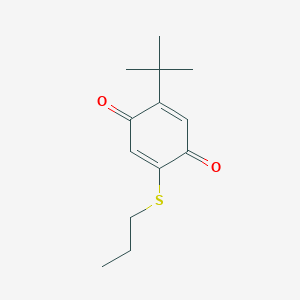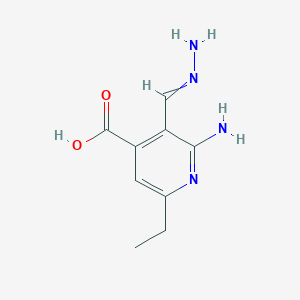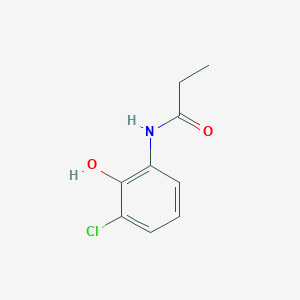
2,2'-Bipyridine, 4-(1-pyrenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bipyridine, 4-(1-pyrenyl)-: is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a single bond, with a pyrene group attached to one of the pyridine rings. This compound is known for its ability to form complexes with transition metals, making it a valuable ligand in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 4-(1-pyrenyl)- typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyrene is coupled with a halogenated bipyridine under palladium catalysis . Another method is the Stille coupling, which uses a stannane derivative of pyrene and a halogenated bipyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of catalyst and reaction conditions is crucial to achieving high yields and purity. Electrochemical methods and metal-catalyzed cross-coupling reactions are commonly employed in industrial settings .
化学反应分析
Types of Reactions: 2,2’-Bipyridine, 4-(1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine compounds .
科学研究应用
2,2’-Bipyridine, 4-(1-pyrenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is used in the study of DNA interactions and as a probe for studying biological systems.
作用机制
The mechanism by which 2,2’-Bipyridine, 4-(1-pyrenyl)- exerts its effects involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, such as DNA, through intercalation and groove binding. The pyrene group enhances the compound’s ability to interact with aromatic systems, making it a potent probe for studying molecular interactions .
相似化合物的比较
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Known for its ability to form coordination polymers and its use in the synthesis of viologens.
1,10-Phenanthroline: Another chelating ligand with applications in coordination chemistry and molecular biology.
Uniqueness: 2,2’-Bipyridine, 4-(1-pyrenyl)- is unique due to the presence of the pyrene group, which enhances its photophysical properties and its ability to interact with biological systems. This makes it particularly valuable in applications requiring fluorescence and photodynamic activity .
属性
CAS 编号 |
197852-85-0 |
|---|---|
分子式 |
C26H16N2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-pyren-1-yl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C26H16N2/c1-2-14-27-23(6-1)24-16-20(13-15-28-24)21-11-9-19-8-7-17-4-3-5-18-10-12-22(21)26(19)25(17)18/h1-16H |
InChI 键 |
WELJANWELQTXOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)

![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)

![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)



![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)
